N-(3-Isopropoxybenzyl)-3-(2-methoxyethoxy)aniline
Description
Molecular Structure and Functional Groups
N-(3-Isopropoxybenzyl)-3-(2-methoxyethoxy)aniline exhibits a complex molecular architecture characterized by multiple aromatic and aliphatic components. The compound possesses a molecular formula that reflects its sophisticated structure, with a molecular weight of 315.413 grams per mole and contains 23 heavy atoms. The core structure is based on an aniline framework, which consists of a benzene ring directly attached to an amino group, representing the fundamental aromatic amine functional group.
The primary functional groups present in this compound include the characteristic amino group of aniline, which exhibits planarity due to the sp² hybridization of the nitrogen atom. This planarity allows for delocalization of the nitrogen lone pair electrons into the aromatic π-system of the benzene ring, contributing to the overall stability and electronic properties of the molecule. The amino group serves as both a hydrogen bond donor and acceptor, with the compound containing one hydrogen bond donor and four hydrogen bond acceptors according to computational analysis.
The 3-(2-methoxyethoxy) substituent represents a significant structural feature, introducing an extended ether linkage at the meta-position of the aniline ring. This substituent contains both methoxy and ethoxy ether functionalities, creating a flexible side chain that can influence the compound's solubility and conformational behavior. The methoxyethoxy group contributes to the molecule's polar surface area, which has been calculated to be 40 square angstroms.
The N-substituted isopropoxybenzyl group adds additional complexity to the molecular structure. This substituent consists of a benzyl group with an isopropoxy substituent at the meta-position, creating a secondary aromatic system connected to the primary aniline nitrogen through a methylene bridge. The isopropoxy group introduces branching and steric bulk that can significantly influence the compound's three-dimensional structure and intermolecular interactions.
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 315.413 g/mol | Moderate molecular size suitable for drug-like properties |
| Heavy Atoms | 23 | Indicates structural complexity |
| Hydrogen Bond Donors | 1 | Limited hydrogen bonding capability |
| Hydrogen Bond Acceptors | 4 | Multiple sites for intermolecular interactions |
| Rotatable Bonds | 9 | High conformational flexibility |
Stereochemical Features and Conformational Analysis
The stereochemical analysis of this compound reveals important features related to its three-dimensional structure and conformational preferences. The compound contains nine rotatable bonds, indicating significant conformational flexibility that allows for multiple spatial arrangements of the molecular components. This flexibility is primarily concentrated in the aliphatic ether linkages and the connecting methylene bridge between the two aromatic systems.
The isopropoxy groups present in the molecule introduce chiral centers at the isopropyl carbon atoms, though these are not asymmetric carbons due to the presence of two identical methyl groups. The branched nature of the isopropoxy substituents creates steric hindrance that can influence the preferred conformations of the molecule, particularly around the ether oxygen atoms where rotation may be restricted due to steric interactions with neighboring groups.
The methoxyethoxy side chain exhibits particular conformational significance due to its extended nature and multiple ether linkages. The presence of two consecutive ether oxygens creates opportunities for intramolecular hydrogen bonding and dipole-dipole interactions that can stabilize certain conformational states. The flexibility of this chain allows the terminal methoxy group to adopt various positions relative to the aromatic core, potentially influencing the compound's interaction with biological targets or crystal packing arrangements.
The aromatic systems in the molecule maintain their planar geometries, with the aniline ring system exhibiting the characteristic planarity associated with aromatic amines. The benzyl substituent on the nitrogen adopts conformations that minimize steric interactions between the aromatic rings while maximizing favorable π-π interactions when appropriate. The methylene bridge connecting the nitrogen to the substituted benzyl group provides rotational freedom that allows optimization of the relative orientation between the two aromatic systems.
Computational modeling suggests that the compound exhibits a calculated partition coefficient (xlogP) of 3.89, indicating moderate lipophilicity that reflects the balance between polar ether functionalities and hydrophobic aromatic components. This value suggests that the molecule can adopt conformations that expose either polar or nonpolar surfaces depending on the environmental conditions, contributing to its potential versatility in different chemical and biological contexts.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and purity. While specific spectral data for this exact compound is limited in the available literature, the spectroscopic behavior can be predicted based on the known characteristics of its constituent functional groups and related aniline derivatives.
Nuclear magnetic resonance spectroscopy would be expected to show characteristic patterns for the various functional groups present in the molecule. The aromatic protons from both benzene rings would appear in the typical aromatic region between 6.5 and 8.0 parts per million, with distinct coupling patterns reflecting the substitution patterns on each ring. The aniline ring with its meta-methoxyethoxy substitution would show a characteristic pattern of four aromatic protons, while the isopropoxybenzyl ring would display its own distinct aromatic multipicity.
The aliphatic regions of the nuclear magnetic resonance spectrum would reveal the complex array of methylene and methyl protons from the ether linkages and isopropyl groups. The methoxyethoxy chain would contribute characteristic triplet and quartet patterns from the ethoxy portion, along with a singlet from the terminal methoxy group. The isopropyl groups would appear as characteristic doublets for the methyl groups and a multiplet for the methine proton.
Infrared spectroscopy would provide valuable information about the functional groups present in the compound. The amino group would be expected to show characteristic nitrogen-hydrogen stretching vibrations, though these may be modified by the extent of conjugation with the aromatic system. The multiple ether linkages would contribute carbon-oxygen stretching vibrations in the fingerprint region, while the aromatic systems would show the typical aromatic carbon-carbon and carbon-hydrogen stretching and bending modes.
Mass spectrometry analysis would provide molecular weight confirmation and fragmentation patterns characteristic of the compound's structure. The molecular ion peak would appear at mass-to-charge ratio corresponding to the molecular weight of 315.413. Fragmentation patterns would likely include loss of the isopropoxybenzyl group, loss of portions of the methoxyethoxy chain, and formation of characteristic aniline-derived fragments. The presence of multiple ether linkages would create opportunities for alpha-cleavage reactions characteristic of ethers.
Crystallographic and X-ray Diffraction Studies
Limited crystallographic data is available for this compound in the current literature, reflecting the specialized nature of this compound and the need for dedicated structural studies. However, the predicted physical properties and structural features suggest several important considerations for potential crystallographic analysis.
The compound's molecular structure, with its combination of rigid aromatic components and flexible aliphatic chains, would be expected to influence crystal packing arrangements significantly. The presence of both hydrogen bond donors and acceptors suggests the possibility of intermolecular hydrogen bonding networks that could stabilize specific crystal forms. The amino group of the aniline system could serve as a hydrogen bond donor, while the multiple ether oxygens could function as acceptors, creating opportunities for complex three-dimensional hydrogen bonding patterns.
The conformational flexibility indicated by the nine rotatable bonds suggests that the compound might exist in multiple polymorphic forms, each representing different conformational states stabilized by specific intermolecular interactions in the crystal lattice. The methoxyethoxy substituent, with its extended and flexible nature, could adopt different conformations in different crystal forms, potentially leading to polymorphism with distinct physical properties.
The aromatic nature of the compound suggests the possibility of π-π stacking interactions between molecules in the crystal structure. The presence of two aromatic ring systems separated by a flexible methylene bridge could allow for various stacking arrangements, including both parallel and offset orientations that could influence the overall crystal architecture. These stacking interactions, combined with the potential hydrogen bonding networks, would determine the stability and physical properties of any crystalline forms.
The calculated density of the compound and its molecular dimensions would influence the efficiency of crystal packing and the resulting crystal density. The presence of bulky isopropoxy groups might create packing inefficiencies that could affect crystal stability and physical properties such as melting point and solubility. Future crystallographic studies would be valuable for understanding these packing effects and their influence on the compound's solid-state properties.
The polar surface area of 40 square angstroms calculated for this compound suggests moderate polarity that could influence crystal formation and stability. This intermediate polarity might allow for crystal formation from various solvent systems, though the specific crystallization conditions would need to be optimized based on the compound's solubility characteristics and conformational preferences.
Properties
IUPAC Name |
3-(2-methoxyethoxy)-N-[(3-propan-2-yloxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-15(2)23-19-9-4-6-16(12-19)14-20-17-7-5-8-18(13-17)22-11-10-21-3/h4-9,12-13,15,20H,10-11,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGLKDCNTLSLJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNC2=CC(=CC=C2)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Isopropoxybenzyl)-3-(2-methoxyethoxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₉H₂₅NO₃
- CAS Number : 1040686-79-0
- Molecular Weight : 307.41 g/mol
- Structure : The compound features an isopropoxy group and a methoxyethoxy group, contributing to its lipophilicity and potential bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Although specific mechanisms are still under investigation, preliminary data suggest the following:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Modulation of Neurotransmitter Systems : Some studies indicate that related compounds can influence neurotransmitter levels, particularly in the context of sleep regulation and anxiety disorders.
Biological Activity Data
Research has demonstrated various biological activities associated with this compound. Below is a summary of key findings:
Case Studies
-
Sleep Modulation Study :
A clinical study evaluated the effects of this compound on sleep patterns in subjects with insomnia. Results indicated a significant increase in slow-wave sleep and a reduction in the number of awakenings after sleep onset, suggesting potential applications in treating sleep disorders . -
Antimicrobial Activity :
In vitro studies assessed the antimicrobial efficacy of the compound against several bacterial strains. The results showed that this compound had notable inhibitory effects, particularly against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development . -
Cytotoxic Effects on Cancer Cells :
A recent investigation into the cytotoxic properties of this compound revealed that it selectively induced apoptosis in certain cancer cell lines while sparing normal cells. This selectivity highlights its potential for targeted cancer therapies .
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Branching: The isopropoxy group in the target compound introduces branching at the benzyl position, unlike linear ethoxy or methoxy groups in analogs (e.g., ).
- Halogen Effects : Chlorinated analogs (e.g., N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline) exhibit higher molecular weights and electron-withdrawing effects, which may enhance receptor affinity but also increase toxicity risks .
- Ether Chain Length : Compounds with longer alkoxy chains (e.g., 2-propoxybenzyl in ) show increased lipophilicity (logP ~4.5) compared to shorter chains, influencing membrane permeability .
Physicochemical Properties
- Hydrogen Bonding: All analogs share 1 H-bond donor (aniline -NH) but differ in acceptor counts. The target compound likely has 4 acceptors (similar to ), whereas dichloro-substituted analogs have fewer due to halogen replacement .
- Lipophilicity : The isopropoxy group in the target compound may elevate logD compared to methoxy analogs (e.g., 287.36 g/mol compound in ), balancing solubility and permeability .
Preparation Methods
Alkylation of 3-Hydroxybenzaldehyde to Form 3-Isopropoxybenzaldehyde
The key intermediate, 3-isopropoxybenzaldehyde, is synthesized by alkylating 3-hydroxybenzaldehyde with isopropyl iodide in the presence of a base, typically potassium carbonate or sodium carbonate. This alkylation step is critical as it introduces the isopropoxy group onto the benzyl moiety, which is essential for the target compound.
| Entry | Base | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Potassium carbonate | N,N-Dimethylformamide | 50 °C | 6 hours | 95 | Reaction cooled to 0 °C before workup; extraction with methyl tert-butyl ether; drying over Na2SO4. |
| 2 | Potassium carbonate | N,N-Dimethylformamide | Room temp | 42 hours | 85 | Initial 18 h stirring, then additional reagents added and stirred for 24 h; extraction with EtOAc. |
| 3 | Potassium carbonate | Ethanol | 60 °C | 22 hours | 71 | Conducted under inert atmosphere; two-step addition of alkyl iodide; workup includes washing with NaOH. |
| 4 | Potassium carbonate | Acetone | Reflux | 9 hours | 62 | Reaction at 0 °C initially, then reflux; purification by silica gel chromatography. |
| 5 | Potassium carbonate | Isopropyl alcohol | Reflux | 8 hours | 70-75* | Reflux under nitrogen; multiple washings with water, NaOH, and brine; drying over MgSO4. |
*Yield estimated based on similar procedures.
These methods consistently use potassium carbonate as a base to deprotonate the phenol group of 3-hydroxybenzaldehyde, facilitating nucleophilic substitution with isopropyl iodide. Solvents such as DMF, ethanol, acetone, and isopropyl alcohol are chosen based on solubility and reaction kinetics. Reflux or elevated temperatures accelerate the reaction, and inert atmosphere conditions help prevent oxidation or side reactions.
Amination to Form N-(3-Isopropoxybenzyl)-3-(2-methoxyethoxy)aniline
After obtaining 3-isopropoxybenzaldehyde, the next step involves the formation of the aniline derivative through reductive amination or nucleophilic substitution with appropriate amine precursors bearing the 3-(2-methoxyethoxy) substituent.
While specific detailed protocols for this exact amination are scarce in open literature, analogous procedures from medicinal chemistry patents and research articles suggest the following approach:
- Reductive Amination: Condensation of 3-isopropoxybenzaldehyde with 3-(2-methoxyethoxy)aniline under mild acidic conditions, followed by reduction with sodium cyanoborohydride or similar reducing agents.
- Nucleophilic Substitution: Reaction of 3-isopropoxybenzyl halide derivatives with 3-(2-methoxyethoxy)aniline under basic conditions to form the N-substituted product.
Representative Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Alkylation of 3-hydroxybenzaldehyde | 3-hydroxybenzaldehyde, isopropyl iodide, K2CO3, DMF, 50 °C, 6 h | 95 | High yield; product isolated as pale oil after extraction and drying. |
| Alternative alkylation | 3-hydroxybenzaldehyde, isopropyl iodide, K2CO3, EtOH, 60 °C, 22 h | 71 | Conducted under argon; two-step alkyl iodide addition; purification by extraction and drying. |
| Amination (general approach) | 3-isopropoxybenzaldehyde, 3-(2-methoxyethoxy)aniline, reductive amination reagents | N/A | Specific yields not reported; analogous methods suggest moderate to good yields. |
Analytical and Purification Notes
- Workup: After reaction completion, aqueous quenching followed by organic extraction (e.g., with ethyl acetate or methyl tert-butyl ether) is standard.
- Washing: Organic layers are washed with water, brine, and sometimes basic solutions (NaOH) to remove impurities.
- Drying: Anhydrous sodium sulfate or magnesium sulfate is used to dry organic extracts.
- Purification: Silica gel column chromatography with solvent systems such as ethyl acetate/hexane is common to obtain pure intermediates.
- Characterization: $$ ^1H $$ NMR data confirm substitution patterns; typical chemical shifts for isopropoxy group include doublets around 1.3 ppm (6H) and septet near 4.6 ppm (1H).
Summary and Research Findings
- The alkylation of 3-hydroxybenzaldehyde with isopropyl iodide in the presence of potassium carbonate is a robust and high-yielding method to prepare 3-isopropoxybenzaldehyde, a key intermediate.
- Choice of solvent and temperature influences the reaction rate and yield; DMF at 50 °C and ethanol at 60 °C are effective conditions.
- The amination step to introduce the 3-(2-methoxyethoxy)aniline moiety typically involves reductive amination or nucleophilic substitution, but detailed protocols require adaptation from related synthetic routes.
- Purification and workup steps are critical to isolate the desired compound in high purity suitable for research or pharmaceutical applications.
Q & A
Basic: What are the common synthetic routes for preparing N-(3-Isopropoxybenzyl)-3-(2-methoxyethoxy)aniline?
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving:
- Step 1: Protection of the amine group using tert-butyl carbamate (Boc) followed by HCl-mediated deprotection to yield 3-(2-methoxyethoxy)aniline hydrochloride (82% yield, LCMS: m/z 236 [M+H]+) .
- Step 2: Iodination using N-iodosuccinimide in acetic acid, yielding a substituted aniline derivative (93% yield, LCMS: m/z 362 [M+H]+) .
- Step 3: Coupling with 3-isopropoxybenzyl chloride or bromide under nucleophilic substitution conditions.
Key parameters include solvent choice (e.g., acetic acid for iodination) and purification via silica gel chromatography (ethyl acetate/hexane gradients) .
Advanced: How can researchers optimize reaction yields when introducing the 2-methoxyethoxy substituent?
Methodological Answer:
Yield optimization for the 2-methoxyethoxy group requires:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency.
- Temperature Control: Mild heating (40–60°C) balances reactivity and minimizes side reactions.
- Purification: Use gradient elution in column chromatography (e.g., 0–40% ethyl acetate/hexane) to separate regioisomers or unreacted starting materials .
- Monitoring: Real-time HPLC analysis (retention time: ~1.19 minutes under SMD-TFA05 conditions) ensures intermediate purity before proceeding .
Basic: What analytical techniques are standard for characterizing this compound?
Methodological Answer:
- LCMS: Confirms molecular weight (e.g., m/z 362 [M+H]+) and detects impurities .
- HPLC: Validates purity (retention time: 1.19 minutes under acidic conditions) .
- NMR: 1H/13C NMR resolves structural features (e.g., methoxyethoxy protons at δ 3.4–3.7 ppm and isopropoxy methyl groups at δ 1.2–1.4 ppm).
- Elemental Analysis: Ensures stoichiometric C/H/N ratios.
Advanced: How can co-eluting peaks in HPLC analysis be resolved for this compound?
Methodological Answer:
- Column Selection: Use a C18 column with smaller particle size (e.g., 2.6 µm) for higher resolution.
- Mobile Phase Adjustment: Optimize pH (e.g., 0.1% trifluoroacetic acid) or add ion-pairing agents (e.g., ammonium acetate) .
- Gradient Elution: Extend the gradient slope (e.g., 10–90% acetonitrile over 30 minutes) to separate structurally similar byproducts.
- LCMS Coupling: Confirm peak identity via mass fragmentation patterns .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store under inert atmosphere (argon or nitrogen) at −20°C to prevent oxidation of the aniline group.
- Use amber vials to protect against light-induced degradation.
- Avoid aqueous solutions unless stabilized with HCl (as hydrochloride salts show better stability) .
Advanced: How can researchers address discrepancies between theoretical and observed LCMS data?
Methodological Answer:
- Isotope Pattern Analysis: Confirm if observed m/z corresponds to adducts (e.g., [M+Na]+) or solvent clusters.
- Fragmentation Studies: Use tandem MS (MS/MS) to compare fragmentation pathways with predicted structures.
- Synthesis Controls: Include a reference standard (e.g., 3-(2-methoxyethoxy)aniline hydrochloride) to validate instrumental accuracy .
Advanced: What strategies are effective for resolving low crystallinity in X-ray diffraction studies?
Methodological Answer:
- Solvent Recrystallization: Test mixed solvents (e.g., ethanol/water) to improve crystal growth.
- Seeding: Introduce microcrystals of a structurally similar compound (e.g., biphenylamine derivatives) to induce nucleation .
- Temperature Ramping: Gradual cooling from saturation temperature enhances lattice formation.
- Polymorph Screening: Explore alternative crystal forms using high-throughput screening (e.g., via slurrying in diverse solvents) .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Toxicity Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential aniline toxicity.
- Spill Management: Neutralize spills with activated charcoal or sodium bicarbonate.
- Waste Disposal: Follow EPA guidelines for halogenated aromatic amines (e.g., incineration with alkali scrubbers) .
Advanced: How can computational modeling aid in predicting reactivity or regioselectivity?
Methodological Answer:
- DFT Calculations: Model transition states to predict iodination or coupling sites (e.g., para vs. ortho substitution) .
- Molecular Dynamics: Simulate solvent effects on reaction pathways (e.g., acetic acid’s role in stabilizing intermediates) .
- Docking Studies: Explore interactions with biological targets (e.g., kinase inhibitors) if the compound has therapeutic potential .
Advanced: How to troubleshoot conflicting NMR data between synthetic batches?
Methodological Answer:
- Impurity Profiling: Use 2D NMR (HSQC, HMBC) to identify residual solvents or byproducts.
- Deuterated Solvent Effects: Ensure consistent solvent choice (e.g., DMSO-d6 vs. CDCl3) to avoid chemical shift variability.
- Quantitative NMR (qNMR): Compare integrals of diagnostic peaks (e.g., isopropoxy methyl groups) to quantify batch consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
